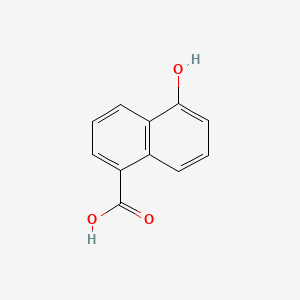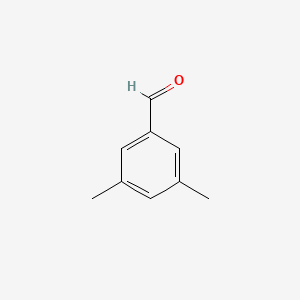
3,5-Dimethylbenzaldehyde
概要
説明
3,5-Dimethylbenzaldehyde, also known as Benzaldehyde, 3,5-dimethyl-, is a chemical compound with the molecular formula C9H10O . It has a molecular weight of 134.1751 . It is used as a building block in chemical synthesis .
Synthesis Analysis
3,5-Dimethylbenzaldehyde is a building block in chemical synthesis . It is used to produce 2,3-bis-(3,5-dimethyl-phenyl)-succinonitrile by heating along with reagent NaCN and solvent H2O, methanol .Molecular Structure Analysis
The molecular structure of 3,5-Dimethylbenzaldehyde can be represented as follows: InChI=1S/C9H10O/c1-7-3-8(2)5-9(4-7)6-10/h3-6H,1-2H3 . This structure is available as a 2D Mol file or as a computed 3D SD file .Chemical Reactions Analysis
While specific chemical reactions involving 3,5-Dimethylbenzaldehyde are not detailed in the search results, it is known to be a building block in chemical synthesis .Physical And Chemical Properties Analysis
3,5-Dimethylbenzaldehyde has a density of 1.0±0.1 g/cm3, a boiling point of 221.0±0.0 °C at 760 mmHg, and a vapour pressure of 0.1±0.4 mmHg at 25°C . It has an enthalpy of vaporization of 45.7±3.0 kJ/mol and a flash point of 87.5±5.0 °C . Its index of refraction is 1.551 .科学的研究の応用
Organic Synthesis
3,5-Dimethylbenzaldehyde: is a valuable intermediate in organic synthesis. It is used to produce various compounds, including 2,3-bis-(3,5-dimethyl-phenyl)-succinonitrile . This particular reaction involves heating 3,5-Dimethylbenzaldehyde with NaCN and using H2O and methanol as solvents. Such reactions are fundamental in creating complex molecules for further research and development in chemistry.
Sensory Science
In the field of sensory science, 3,5-Dimethylbenzaldehyde has been identified as a contributor to the cooked off-flavor in heat-sterilized lychee juice . Understanding these flavor compounds is crucial for the food industry to improve product quality and consumer satisfaction.
Analytical Chemistry
This compound can also be used as a standard or reference material in analytical chemistry to calibrate instruments or validate methods. Its well-defined properties, such as boiling point and refractive index, make it suitable for such applications .
Safety And Hazards
3,5-Dimethylbenzaldehyde is harmful if swallowed . It is advised to avoid dust formation, breathing mist, gas or vapours, and contact with skin and eyes . Use of personal protective equipment, including chemical impermeable gloves, is recommended . In case of accidental ingestion or contact, immediate medical attention is advised .
特性
IUPAC Name |
3,5-dimethylbenzaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10O/c1-7-3-8(2)5-9(4-7)6-10/h3-6H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NBEFMISJJNGCIZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)C=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00206484 | |
| Record name | Benzaldehyde, 3,5-dimethyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00206484 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
134.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Colorless liquid; [Alfa Aesar MSDS] | |
| Record name | 3,5-Dimethylbenzaldehyde | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/11004 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Product Name |
3,5-Dimethylbenzaldehyde | |
CAS RN |
5779-95-3 | |
| Record name | Benzaldehyde, 3,5-dimethyl- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005779953 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Benzaldehyde, 3,5-dimethyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00206484 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5779-95-3 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details










Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What are the common synthetic routes to produce 3,5-dimethylbenzaldehyde?
A1: 3,5-Dimethylbenzaldehyde can be synthesized through various methods. One approach involves the carbonylation of mixed xylene using anhydrous aluminum chloride (AlCl3) as a catalyst. [, , , ] This method leverages the structural rearrangement propensity of the intermediate π-complex formed during carbonylation. Another route utilizes the oxidation of mesitylene. [, ]
Q2: What is the role of 3,5-dimethylbenzaldehyde in the oxidation of mesitylene?
A2: Research shows that during the cobalt(II) and bromine salt-catalyzed oxidation of mesitylene to aromatic acids, 3,5-dimethylbenzaldehyde emerges as a key intermediate. [] Its presence, reaching approximately 26 mole% in the reaction mixture, is indicated by an inflection point in oxygen absorption curves. This suggests a rapid oxidation of 3,5-dimethylbenzaldehyde under the reaction conditions (90°C in acetic acid). The oxidation rate of 3,5-dimethylbenzaldehyde is significantly influenced by the presence of mesitylene and organic bromides generated during the oxidation process. []
Q3: How reactive is 3,5-dimethylbenzaldehyde with hydroxyl radicals in the gas phase?
A4: Studies have investigated the gas-phase reaction kinetics of 3,5-dimethylbenzaldehyde with hydroxyl (OH) radicals at 295 ± 2K and atmospheric pressure. [] Utilizing a relative rate technique within an atmospheric simulation chamber and employing gas chromatography for analysis, researchers determined the rate coefficient to be (28.2 ± 2.5) × 10-12 cm3 molecule-1 s-1. [] This indicates that 3,5-dimethylbenzaldehyde exhibits significant reactivity with OH radicals, highlighting its potential role in atmospheric chemistry.
Q4: Does the position of the methyl substituents on the aromatic ring influence the reactivity of dimethylbenzaldehydes with OH radicals?
A5: Research suggests that the position of the methyl (CH3) substituent on the aromatic ring doesn't significantly influence the OH radical reaction rate coefficients for dimethylbenzaldehydes. [] This observation suggests that the reactivity is primarily governed by the presence of the dimethylbenzaldehyde functional group rather than the specific isomeric structure.
Q5: What are the atmospheric implications of the reactivity of dimethylbenzaldehydes with OH radicals?
A6: The significant reactivity of dimethylbenzaldehydes, including 3,5-dimethylbenzaldehyde, with OH radicals suggests that these compounds can undergo atmospheric degradation via reaction with OH. [] This reaction pathway contributes to their atmospheric removal and can influence their overall atmospheric lifetime.
Q6: Has 3,5-dimethylbenzaldehyde been used in the total synthesis of natural products?
A7: Yes, 3,5-dimethylbenzaldehyde served as a starting material in the first reported total synthesis of coprinol. [] This synthesis involved several key steps, including dialkylation, Friedel-Crafts acylation, demethylation, and regioselective formation of a primary -OH group from a chloroacetyl group, highlighting the versatility of 3,5-dimethylbenzaldehyde in synthetic chemistry.
Q7: Can 3,5-dimethylbenzaldehyde be used to synthesize novel compounds?
A8: Yes, researchers have explored the use of 3,5-dimethylbenzaldehyde in synthesizing imino derivatives of benzo[a]phenoxazinone dyes. [] These derivatives, characterized using various spectroscopic techniques (UV-visible, FT-IR, 1H-NMR) and elemental analysis, demonstrated moderate to good fastness properties on cotton fibers, suggesting their potential application as dyes.
Q8: Is 3,5-dimethylbenzaldehyde a natural product?
A9: Yes, 3,5-dimethylbenzaldehyde is a natural product. It has been identified as one of the polyketides produced by the nonreducing polyketide synthase (NR-PKS) enzyme DtbA from Aspergillus niger. []
Q9: Can the biosynthesis of 3,5-dimethylbenzaldehyde be engineered?
A10: Research suggests that modifying the DtbA enzyme can alter the structure of the produced polyketides. [] By swapping the R domain of DtbA with the AusA (austinol biosynthesis) or ANID_06448 TE domain, researchers engineered DtbAΔR+TE chimeric PKSs. These engineered enzymes produced metabolites where carboxylic acids replaced the corresponding aldehydes, demonstrating the potential for manipulating biosynthetic pathways to generate novel compounds.
Q10: Can 3,5-dimethylbenzaldehyde be used as a substrate in C-H activation reactions?
A11: Studies have shown that the pincer iridium(III) complex, (Phebox)Ir(OAc)2OH2 (Phebox = 3,5-dimethylphenyl-2,6-bis(oxazolinyl)), can selectively activate the benzylic C–H bond of mesitylene, leading to the formation of an isolable iridium mesityl complex. [] This complex can then be used to catalyze H/D exchange reactions with deuterated solvents or C-H oxidation reactions using oxidants like Ag2O, demonstrating the potential of 3,5-dimethylbenzaldehyde derivatives in organometallic catalysis.
Q11: Can copper be used to catalyze the selective oxidation of mesitylene to 3,5-dimethylbenzaldehyde?
A12: Inspired by copper-containing enzymes like vanillyl alcohol oxidase and laccase, researchers investigated a bioinspired Cu/neocuproine system for the selective para-formylation of mesitol to 3,5-dimethylbenzaldehyde. [] This approach highlights the potential of developing sustainable and selective catalytic oxidation methods mimicking biological systems.
Q12: What is the UV absorption spectrum of 3,5-dimethylbenzaldehyde?
A13: The ultraviolet (UV) absorption cross-sections of 3,5-dimethylbenzaldehyde have been measured in the 240-320 nm wavelength range at temperatures ranging from 318-363 K. [] The absorption spectrum reveals a maximum absorption around 290 nm, indicating its potential for photochemical reactions in the troposphere.
Q13: What is the estimated tropospheric photolysis lifetime of 3,5-dimethylbenzaldehyde?
A14: Based on the measured UV absorption cross-sections, the estimated tropospheric photolysis lifetime of 3,5-dimethylbenzaldehyde suggests that photolysis could be a significant removal process for this compound in the atmosphere. []
Q14: Can 3,5-dimethylbenzaldehyde act as a chemical signal in biological systems?
A15: Research indicates that 3,5-dimethylbenzaldehyde, among other volatile organic compounds, is released by Listeria bacteria and can act as a chemical cue for Euglena protozoa. [] This finding highlights the role of 3,5-dimethylbenzaldehyde in interspecies communication and its potential ecological implications.
Q15: What are the potential applications of understanding the chemotactic response of Euglena to 3,5-dimethylbenzaldehyde?
A16: Further research into the chemotactic response of Euglena to 3,5-dimethylbenzaldehyde and other chemical cues released by bacteria could provide insights into predator-prey relationships in microbial communities. [] This knowledge could potentially be applied in developing novel strategies for controlling bacterial populations or understanding microbial interactions in complex environments.
Q16: How does the presence of 3,5-dimethylbenzaldehyde affect the oviposition behavior of Anopheles gambiae mosquitoes?
A17: Research on mosquito oviposition behavior reveals that 3,5-dimethylbenzaldehyde is among the compounds identified in volatiles emanating from Culex quinquefasciatus larvae. [] These volatiles, including 3,5-dimethylbenzaldehyde, have been shown to deter gravid Anopheles gambiae females from laying eggs in the same breeding sites, indicating its potential role as an interspecific chemical signal influencing mosquito oviposition behavior. This knowledge could be valuable in developing novel mosquito control strategies that disrupt oviposition site selection.
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

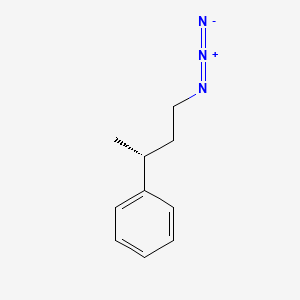

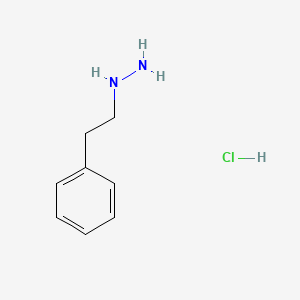

![2-[4-(Carbamoylamino)phenyl]acetic acid](/img/structure/B1265856.png)
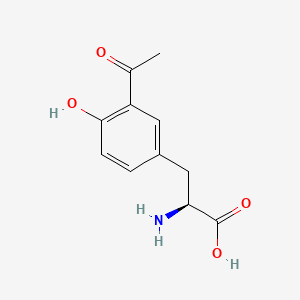


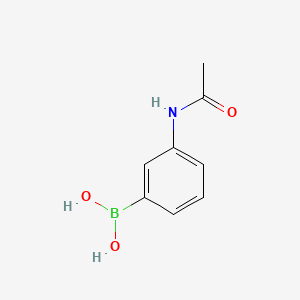



![[5,5'-Biisobenzofuran]-1,1',3,3'-tetrone](/img/structure/B1265869.png)
